Improved Physicochemical Drug-Likeness: XLogP3 2.9 vs. 3.5 for the Thiophene Analog (CAS 1208711-30-1)
Direct head-to-head comparison of computed physicochemical descriptors derived from PubChem shows that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate (CAS 1210313-59-9) exhibits a significantly lower lipophilicity (XLogP3 = 2.9) than its closest commercially available analog, [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate (CAS 1208711-30-1; XLogP3 = 3.5) [1][2]. The ΔXLogP3 of 0.6 units represents a functionally meaningful difference that predicts superior aqueous solubility and lower non-specific protein binding for the furan-containing compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; Topological Polar Surface Area = 91.5 Ų |
| Comparator Or Baseline | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate (CAS 1208711-30-1): XLogP3 = 3.5; TPSA = 107 Ų |
| Quantified Difference | ΔXLogP3 = 0.6 (furan lower); ΔTPSA = 15.5 Ų (thiophene higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24, respectively. |
Why This Matters
A lower XLogP3 within the favorable range (1–3) directly correlates with reduced attrition risk due to poor solubility and high metabolic clearance, making the furan analog a more developable starting point for oral bioavailability optimization compared to the more lipophilic thiophene variant.
- [1] PubChem Compound Summary for CID 45513856, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45513856 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 45513652, [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45513652 (accessed 2026-04-29). View Source
